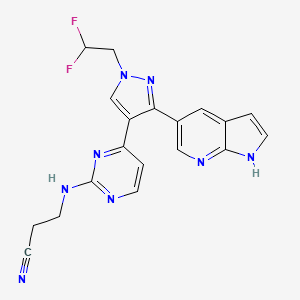
PF-04880594
概述
描述
准备方法
PF-04880594 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。详细的合成路线和反应条件是专有的,没有公开披露。 据了解,该化合物是通过一系列涉及嘧啶和吡唑衍生物的化学反应合成的 . 工业生产方法也是专有的,但它们通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度 .
化学反应分析
PF-04880594 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以修饰官能团,可能改变化合物的活性。
取代: this compound 可以进行取代反应,其中特定的原子或基团被其他原子或基团取代。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂来促进取代反应 . 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
PF-04880594 具有广泛的科学研究应用,包括:
作用机制
相似化合物的比较
PF-04880594 在有效和选择性地抑制野生型和突变型 BRAF 和 CRAF 方面是独一无二的 . 类似的化合物包括:
维罗非尼: 另一种 RAF 抑制剂,专门针对 BRAF V600E 突变。
达拉菲尼: BRAF V600E 和 V600K 突变的选择性抑制剂。
索拉非尼: 一种多激酶抑制剂,靶向 RAF 激酶以及参与肿瘤生长和血管生成的其它激酶。
生物活性
PF-04880594 is a potent and selective inhibitor of the RAF kinase family, particularly targeting B-Raf and C-Raf. This compound has garnered attention in cancer research due to its efficacy against various malignancies, especially those harboring BRAF mutations. This article discusses the biological activity of this compound, highlighting its mechanisms of action, resistance profiles, and therapeutic implications.
This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival in many cancers. The compound effectively blocks both wild-type and mutant forms of BRAF, including the common V600E mutation associated with melanoma and other cancers. By inhibiting RAF kinases, this compound disrupts downstream signaling, leading to reduced cell growth and increased apoptosis in cancer cells.
Key Findings on Mechanism:
- Inhibition of ERK Activation : Studies have demonstrated that this compound can inhibit ERK phosphorylation in cancer cell lines, thereby reducing their proliferation rates .
- Combination Therapy Efficacy : When used in combination with c-Met inhibitors, this compound has shown enhanced efficacy by circumventing resistance mechanisms associated with c-Met signaling pathways .
Biological Activity Data
The biological activity of this compound has been characterized through various assays, including cell viability tests and Western blot analyses. Below is a summary of key experimental findings:
Case Studies
Several studies have explored the clinical applicability of this compound:
-
Gastric Cancer Resistance Study :
- In a study involving GTL16 gastric cancer cells, resistant clones were developed through prolonged exposure to c-Met inhibitors. These clones exhibited hyperactivation of the MAPK pathway due to SND1-BRAF fusion proteins.
- Treatment with this compound in combination with a c-Met inhibitor effectively inhibited ERK activation and reduced cell proliferation in these resistant clones .
- Epithelial Tissue Hyperplasia Study :
Resistance Mechanisms
Despite its potency, resistance to this compound can develop through various mechanisms:
- BRAF Mutations : Secondary mutations in BRAF or activation of alternative pathways (e.g., MEK or PI3K) can confer resistance.
- SND1-BRAF Fusion Proteins : As identified in resistant gastric cancer models, these fusions can bypass RAF inhibition by activating downstream signaling pathways independently .
属性
IUPAC Name |
3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYMVDKBZONUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














